Platyconic acid A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

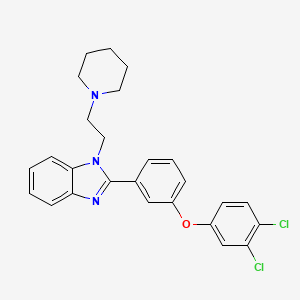

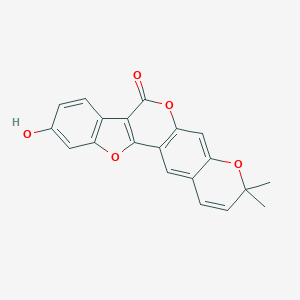

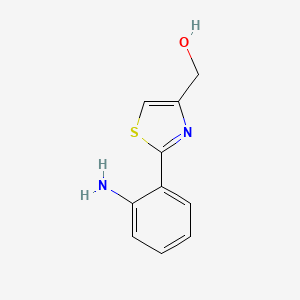

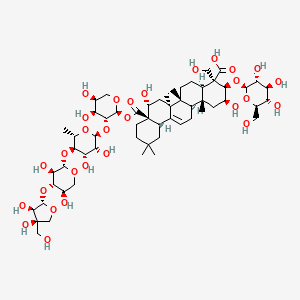

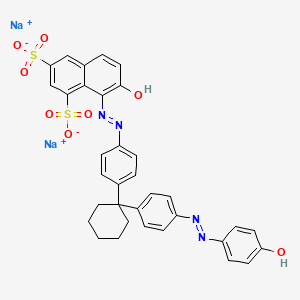

L’acide platyconique A est une véritable saponine triterpénoïde isolée des racines de Platycodon grandiflorum, une plante vivace que l’on trouve dans tout le nord-est de l’Asie. Les racines de cette plante sont traditionnellement utilisées comme aliment et dans les remèdes populaires pour traiter divers maux tels que la bronchite, l’asthme, la tuberculose pulmonaire, l’hyperlipidémie, le diabète et les maladies inflammatoires . L’acide platyconique A est l’un des principaux composants chimiques de cette espèce, connu pour ses caractéristiques chimiques uniques sur un squelette oléanène .

Mécanisme D'action

L’acide platyconique A exerce ses effets par le biais de plusieurs cibles moléculaires et voies :

Sensibilité à l’insuline : Améliore la sensibilité à l’insuline en activant le récepteur gamma activé par les proliférateurs de peroxysomes, ce qui améliore l’absorption du glucose dans les adipocytes.

Anti-inflammatoire : Supprime l’activation des cellules étoilées hépatiques en bloquant les voies dépendantes et indépendantes de SMAD, réduisant l’expression de l’actine musculaire lisse alpha et du collagène I alpha 1.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’acide platyconique A est généralement isolé de l’extrait méthanolique des racines de Platycodon grandiflorum. Le processus d’isolement comprend plusieurs étapes, notamment l’extraction par solvant, la chromatographie sur colonne et l’analyse spectrale pour déterminer la structure . Par exemple, le composé 1 (200 mg) est dissous dans du méthanol (10 mL), auquel on ajoute 10 équivalents de diazométhane dans l’éther. Le mélange résultant est agité toute la nuit, puis évaporé à sec et purifié par chromatographie sur colonne de gel ODS (méthanol-eau) pour donner le produit souhaité sous forme de poudre amorphe .

Méthodes de production industrielle : L’accent est mis sur l’optimisation des techniques d’extraction et de purification pour obtenir des composés de haute pureté à partir des racines de la plante .

Analyse Des Réactions Chimiques

Types de réactions : L’acide platyconique A subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Par exemple, il peut former des esters méthyliques et des produits lactonisés lorsqu’il est traité avec un excès de diazométhane .

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Des agents réducteurs tels que l’hydrure d’aluminium et de lithium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Le diazométhane est utilisé pour les réactions de méthylation.

Principaux produits :

Méthylester 1a : Formé en traitant l’acide platyconique A avec du diazométhane.

Lactone d’acide platyconique (1b) : Un produit lactonisé dérivé du même traitement.

4. Applications de la recherche scientifique

L’acide platyconique A possède plusieurs applications de recherche scientifique dans divers domaines :

Applications De Recherche Scientifique

Platyconic acid A has several scientific research applications across various fields:

Chemistry: Used as a reference compound in the study of triterpenoid saponins and their chemical properties.

Medicine: Explored for its potential in treating inflammatory diseases, hyperlipidemia, diabetes, and liver diseases.

Comparaison Avec Des Composés Similaires

L’acide platyconique A est unique parmi les saponines triterpénoïdes en raison de sa structure spécifique et de ses activités biologiques. Des composés similaires comprennent :

- Deapioplatycoside E

- Platycoside E

- Platycodin D3

- Platycodin D2

- Platycodin D

Ces composés partagent un squelette oléanène similaire mais diffèrent par leurs liaisons glycosidiques et leurs activités biologiques .

Propriétés

IUPAC Name |

(2S,3R,4S,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4-(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H90O29/c1-22-39(82-44-38(71)40(27(63)18-77-44)83-48-42(72)55(76,19-59)21-79-48)35(68)37(70)45(80-22)84-41-32(65)26(62)17-78-47(41)86-50(75)56-12-11-51(2,3)13-24(56)23-7-8-29-52(4)14-25(61)43(85-46-36(69)34(67)33(66)28(16-58)81-46)57(20-60,49(73)74)30(52)9-10-53(29,5)54(23,6)15-31(56)64/h7,22,24-48,58-72,76H,8-21H2,1-6H3,(H,73,74)/t22-,24-,25-,26-,27+,28+,29+,30+,31+,32-,33+,34-,35-,36+,37+,38+,39-,40-,41+,42-,43-,44-,45-,46-,47-,48-,52+,53+,54+,55+,56+,57+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBAMPXMNQQFQO-JQIGHYGPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)C(=O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H]([C@]7(CO)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H90O29 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1239.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Dimethyl-4-nitrobenzo[d]thiazole](/img/structure/B3029408.png)

![Calcium bis[monoethyl(3,5-di-tert-butyl-4-hydroxylbenzyl)phosphonate]](/img/structure/B3029410.png)